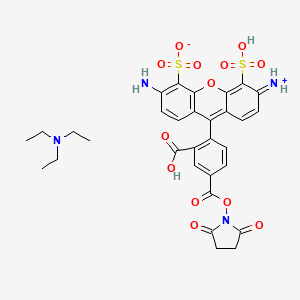
AF488 NHS ester (TEA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF488 NHS ester (TEA) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright green fluorescence and high photostability. The compound is particularly useful for labeling proteins, peptides, and other molecules containing primary amines. The NHS ester (N-hydroxysuccinimide ester) group in AF488 NHS ester (TEA) reacts with primary amines to form stable amide bonds, making it an excellent tool for various labeling applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AF488 NHS ester (TEA) typically involves the reaction of a fluorophore with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In industrial settings, the production of AF488 NHS ester (TEA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Industrial production may also involve automated systems for synthesis, purification, and packaging to meet the high demand for this compound in research and diagnostic applications .
Analyse Chemischer Reaktionen
Types of Reactions
AF488 NHS ester (TEA) primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond. This reaction is highly specific and efficient, making it ideal for labeling applications .
Common Reagents and Conditions
The reaction between AF488 NHS ester (TEA) and primary amines is typically carried out in a buffer solution with a pH range of 7-9. Common reagents include sodium bicarbonate or phosphate buffer. The reaction is usually performed at room temperature for about an hour .
Major Products
The major product of the reaction between AF488 NHS ester (TEA) and primary amines is the corresponding amide. This product retains the fluorescent properties of the AF488 dye, making it useful for various imaging and detection applications .
Wissenschaftliche Forschungsanwendungen
AF488 NHS ester (TEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular structures and functions.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of biosensors and other analytical tools for quality control and research purposes
Wirkmechanismus
The mechanism of action of AF488 NHS ester (TEA) involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the covalent attachment of the fluorescent dye to the target molecule. The fluorescence properties of AF488 allow for the visualization and tracking of the labeled molecules in various applications .
Vergleich Mit ähnlichen Verbindungen
AF488 NHS ester (TEA) is often compared with other fluorescent dyes such as FITC (fluorescein isothiocyanate) and Oregon Green 488. While all these dyes have similar excitation and emission spectra, AF488 NHS ester (TEA) is known for its higher photostability and brighter fluorescence. This makes it a preferred choice for long-term imaging and applications requiring high sensitivity .
List of Similar Compounds
- FITC (fluorescein isothiocyanate)
- Oregon Green 488
- Rhodamine Green
- Cy3
- Cy5
AF488 NHS ester (TEA) stands out due to its superior photostability and brightness, making it a valuable tool in various research and diagnostic applications .
Eigenschaften
Molekularformel |
C31H32N4O13S2 |
|---|---|
Molekulargewicht |
732.7 g/mol |
IUPAC-Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3 |
InChI-Schlüssel |
OQTDJZAVCSDIGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


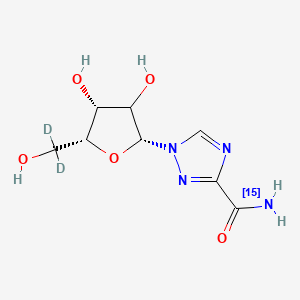

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)

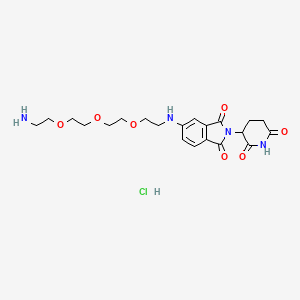
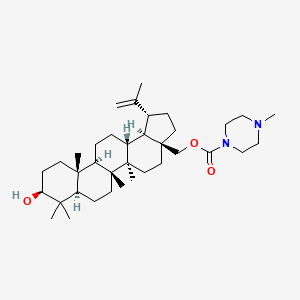
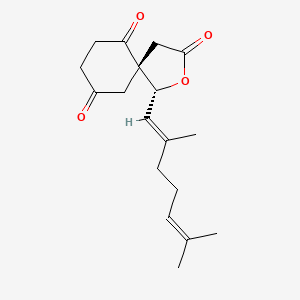
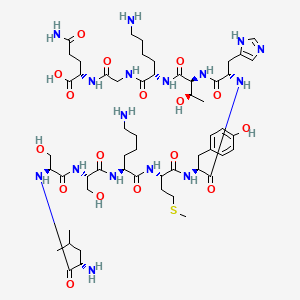

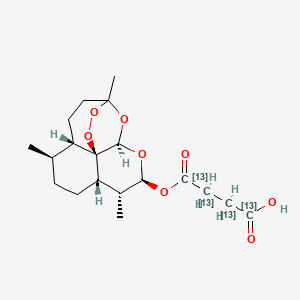
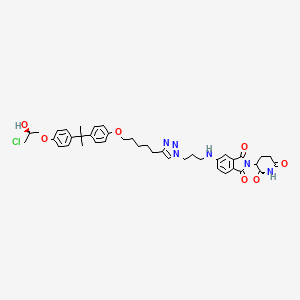
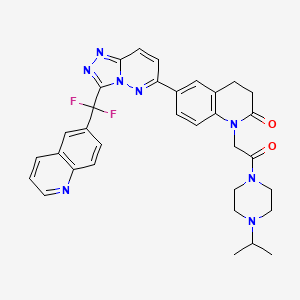
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
